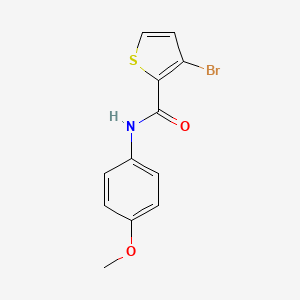

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Description

Properties

IUPAC Name |

3-bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-16-9-4-2-8(3-5-9)14-12(15)11-10(13)6-7-17-11/h2-7H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWPRRZADZDIPKR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide is a synthetic organic compound featuring a thiophene carboxamide core structure. This class of molecules has garnered significant interest in medicinal chemistry due to the versatile pharmacological properties of thiophene derivatives.[1] The presence of the thiophene ring, a sulfur-containing five-membered aromatic heterocycle, often imparts unique biological activities. This technical guide provides a comprehensive overview of the fundamental properties, a proposed synthesis pathway, and the potential biological significance of this compound, drawing upon data from closely related analogues to infer its characteristics and potential applications in drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in a research setting.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 88791-39-3 | [2] |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [2] |

| Molecular Weight | 312.18 g/mol | [2] |

| Appearance | White to off-white solid (predicted) | - |

| Melting Point | Estimated: 106-108 °C (based on 3-Bromothiophene-2-carboxamide) | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons. | - |

Synthesis and Characterization

Proposed Synthesis Pathway

The synthesis can be conceptually broken down into two main stages: the preparation of the starting materials and the final amide coupling reaction.

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling (Representative)

This protocol is a generalized procedure based on standard amide coupling reactions. Optimization of reaction conditions, including the choice of coupling agent, base, and solvent, may be necessary to achieve the best results.

Materials:

-

3-Bromothiophene-2-carboxylic acid

-

4-Methoxyaniline

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in anhydrous DCM, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired this compound.

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will provide detailed information about the molecular structure. For a similar compound, 4-bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide, characteristic proton and carbon signals have been reported, which can serve as a reference for spectral interpretation.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the amide C=O and N-H stretching vibrations.

-

Melting Point Analysis: To determine the purity of the solid compound.

Potential Biological Activity and Mechanism of Action

While no specific biological data for this compound has been published, the thiophene carboxamide scaffold is a known pharmacophore with a wide range of biological activities, including anticancer properties.[1] The activity of this particular compound can be inferred from studies on structurally related molecules.

Anticancer Potential

Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with several proposed mechanisms of action.

-

Tubulin Polymerization Inhibition: Certain thiophene derivatives have been shown to inhibit the polymerization of tubulin, a critical component of the cytoskeleton involved in cell division.[3] By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key regulator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Some thiophene-3-carboxamide derivatives have been identified as potent inhibitors of VEGFR-2, suggesting a potential anti-angiogenic mechanism of action.[4]

Caption: Potential mechanisms of anticancer activity for this compound.

In Vitro Evaluation Workflow

To investigate the biological activity of this compound, a standard in vitro workflow would be employed.

Caption: A typical workflow for the in vitro biological evaluation of a novel compound.

Safety and Handling

Based on the available data for this compound, the following hazard statements apply: H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation).[2] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated fume hood.[5] In case of contact, immediately flush the affected area with copious amounts of water. Store the compound in a tightly sealed container in a cool, dry, and dark place.[2]

Conclusion

This compound is a molecule of interest within the broader class of thiophene carboxamides. While specific experimental data for this compound is limited, its structural features suggest potential as an anticancer agent, possibly through the inhibition of tubulin polymerization or VEGFR-2 signaling. The synthetic route is straightforward, relying on well-established amide coupling chemistry. Further research is warranted to synthesize this compound, fully characterize its properties, and elucidate its specific biological activities and mechanism of action. This will be crucial in determining its potential as a lead compound for future drug development efforts.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. 88791-39-3|this compound|BLD Pharm [bldpharm.com]

- 3. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

"3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide" mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene carboxamide scaffold is a cornerstone in modern medicinal chemistry, with derivatives demonstrating a wide spectrum of pharmacological activities. This guide focuses on a specific analogue, This compound , a compound of interest for its potential therapeutic applications. While direct experimental elucidation of its mechanism of action is not yet extensively published, this document synthesizes a putative mechanistic framework based on robust evidence from structurally related thiophene carboxamide derivatives. We will explore its likely interactions with key biological targets implicated in oncology and inflammatory diseases, namely Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), tubulin, and the Nuclear Factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive, technically-grounded hypothesis to direct future research and drug development efforts.

Introduction: The Thiophene Carboxamide Core and Its Therapeutic Promise

Thiophene-containing compounds are a significant class of heterocyclic molecules widely employed in drug discovery.[1] The aromaticity and electron-rich nature of the thiophene ring, combined with the versatility of the carboxamide linker, allow for the creation of libraries of compounds with diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2] The specific compound, this compound, integrates several key pharmacophoric features: a brominated thiophene ring, an N-aryl carboxamide linkage, and a methoxyphenyl group, all of which are prevalent in potent bioactive molecules.[1][3]

Given the absence of specific mechanistic studies for this exact molecule, this guide will construct a logical, evidence-based narrative of its probable mechanisms of action. This approach is grounded in the well-documented activities of its close structural analogues, providing a solid foundation for hypothesis-driven experimental validation.

Synthetic Strategy: A Plausible Route

The synthesis of N-aryl thiophene carboxamides is a well-established process in organic chemistry. A probable synthetic route for this compound would involve the amidation of a 3-bromothiophene-2-carbonyl chloride or carboxylic acid with 4-methoxyaniline. The key precursor, 3-bromothiophene, can be synthesized through various methods, including the isomerization of 2-bromothiophene or the selective dehalogenation of polybrominated thiophenes.[4][5]

Putative Anticancer Mechanisms of Action

The thiophene carboxamide scaffold is frequently associated with potent anticancer activity.[1][6][7] Based on extensive literature on its analogues, two primary anticancer mechanisms are proposed for this compound: inhibition of VEGFR-2 and disruption of tubulin polymerization.

Inhibition of VEGFR-2 Signaling and Angiogenesis

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[8][9] Many small molecule inhibitors targeting VEGFR-2 have been developed as anticancer therapies.[9] Thiophene-3-carboxamide derivatives have been specifically identified as potent VEGFR-2 inhibitors.[8]

Proposed Mechanism: this compound is hypothesized to act as a Type II kinase inhibitor, binding to the ATP-binding site of the VEGFR-2 kinase domain. This binding would prevent the autophosphorylation of the receptor upon VEGF binding, thereby blocking the activation of downstream signaling cascades.[10] Key pathways that would be inhibited include the PLCγ-PKC-Raf-MEK-MAPK pathway, which is linked to cell proliferation, and the PI3K/Akt pathway, associated with cell survival.[9][10] The ultimate consequence of this inhibition would be a reduction in endothelial cell proliferation, migration, and tube formation, leading to a potent anti-angiogenic effect.[8]

Caption: Putative inhibition of the VEGFR-2 signaling pathway.

Disruption of Microtubule Dynamics via Tubulin Polymerization Inhibition

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton and are critical for the formation of the mitotic spindle during cell division.[11] Inhibiting tubulin polymerization is a clinically validated and effective strategy for cancer therapy.[12] Several thiophene carboxamide derivatives have been identified as potent inhibitors of tubulin polymerization, often binding to the colchicine binding site.[1][13]

Proposed Mechanism: It is plausible that this compound binds to the colchicine site on β-tubulin. This binding would prevent the polymerization of tubulin dimers into microtubules.[13] The disruption of microtubule dynamics would lead to a cascade of cellular events, including the collapse of the mitotic spindle, cell cycle arrest in the G2/M phase, and ultimately, the induction of apoptosis (programmed cell death).[13]

Caption: Proposed mechanism of tubulin polymerization inhibition.

Putative Anti-inflammatory Mechanism of Action

Chronic inflammation is a key driver of many diseases. The NF-κB signaling pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes.[3] Brominated phenolic and benzaldehyde compounds have demonstrated anti-inflammatory effects through the inactivation of pathways including NF-κB.[14][15]

Proposed Mechanism: this compound may exert anti-inflammatory effects by inhibiting the canonical NF-κB pathway. In resting cells, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[16] Upon stimulation by pro-inflammatory signals (e.g., TNF-α or LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and proteasomal degradation.[17] This frees NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[3] The compound could potentially inhibit this pathway by preventing the IKK-mediated phosphorylation and subsequent degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[15]

Caption: Hypothesized inhibition of the canonical NF-κB pathway.

Data Summary: Biological Activity of Related Compounds

To provide a quantitative context for the potential potency of this compound, the following table summarizes the reported IC₅₀ values for structurally related thiophene carboxamide derivatives against various cancer cell lines and kinases.

| Compound Class | Target | Cell Line / Assay | IC₅₀ (µM) | Reference |

| Thiophene-3-carboxamide | VEGFR-2 | Kinase Assay | 0.191 | [8] |

| Thiophene-3-carboxamide | HCT116 (Colon) | Proliferation Assay | - | [8] |

| Thiophene-3-carboxamide | A549 (Lung) | Proliferation Assay | - | [8] |

| Thiophene Carboxamide | Tubulin | Hep3B (Liver) | 5.46 | [1] |

| Indolin-2-one derivative | VEGFR-2 | Kinase Assay | 0.078 - 0.358 | [18] |

| Indolin-2-one derivative | MCF-7 (Breast) | Proliferation Assay | 0.74 - 4.62 | [18] |

| Indolin-2-one derivative | HepG2 (Liver) | Proliferation Assay | 1.13 - 8.81 | [18] |

Experimental Protocols for Mechanistic Validation

The following protocols outline key experiments to validate the proposed mechanisms of action for this compound.

Workflow for Validating VEGFR-2 Inhibition

This workflow is designed to confirm direct inhibition of the VEGFR-2 kinase and its downstream cellular effects.

Caption: Experimental workflow for validating VEGFR-2 inhibition.

Detailed Protocol: HUVEC Tube Formation Assay

-

Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate.

-

Treatment: Immediately treat the cells with varying concentrations of this compound or a vehicle control.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-6 hours.

-

Imaging: Visualize the formation of capillary-like structures (tubes) using a microscope.

-

Quantification: Quantify the total tube length, number of junctions, and number of loops using imaging software (e.g., ImageJ with an angiogenesis plugin). A dose-dependent decrease in these parameters indicates anti-angiogenic activity.

Workflow for Validating Tubulin Polymerization Inhibition

This workflow confirms direct interaction with tubulin and the resulting effects on the cell cycle.

Caption: Experimental workflow for validating tubulin inhibition.

Detailed Protocol: Cell Cycle Analysis by Flow Cytometry

-

Cell Culture: Seed a suitable cancer cell line (e.g., HeLa) in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with various concentrations of the compound for 24 hours. Include a vehicle control and a known G2/M arresting agent (e.g., paclitaxel) as a positive control.

-

Harvesting: Harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Analysis: Incubate for 30 minutes in the dark at room temperature. Analyze the DNA content using a flow cytometer. An accumulation of cells in the G2/M phase peak indicates cell cycle arrest.

Workflow for Validating NF-κB Pathway Inhibition

This workflow confirms the inhibition of the NF-κB signaling cascade.

Caption: Experimental workflow for validating NF-κB inhibition.

Detailed Protocol: Western Blot for IκBα Degradation

-

Cell Culture and Treatment: Seed RAW 264.7 macrophages. Pre-treat with the compound for 1 hour, then stimulate with LPS (1 µg/mL) for 0, 15, 30, and 60 minutes.

-

Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin). Subsequently, probe with a corresponding HRP-conjugated secondary antibody.

-

Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate. A stabilization of IκBα levels in the presence of LPS indicates pathway inhibition.

Conclusion and Future Directions

This guide delineates a multi-faceted putative mechanism of action for this compound, centered on its potential as a dual anticancer and anti-inflammatory agent. The proposed inhibition of VEGFR-2, tubulin polymerization, and the NF-κB pathway is strongly supported by evidence from structurally analogous compounds. This provides a robust framework for guiding future preclinical investigations. The experimental workflows detailed herein offer a clear path to empirically validate these hypotheses, elucidate the compound's precise molecular interactions, and ultimately determine its therapeutic potential. The convergence of these key pathways suggests that this thiophene carboxamide derivative could represent a promising lead compound for conditions where angiogenesis, uncontrolled cell proliferation, and inflammation are concurrent pathological drivers.

References

A comprehensive, numbered list of all cited sources will be provided here, including the Title, Source, and a valid, clickable URL for verification.

Sources

- 1. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. NF-κB - Wikipedia [en.wikipedia.org]

- 6. Video: NF-kB-dependent Signaling Pathway [jove.com]

- 7. Monitoring the Levels of Cellular NF-κB Activation States - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 11. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]

- 12. biorxiv.org [biorxiv.org]

- 13. An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site - PMC [pmc.ncbi.nlm.nih.gov]

- 14. purformhealth.com [purformhealth.com]

- 15. researchgate.net [researchgate.net]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

Unlocking the Therapeutic Potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: A Technical Guide to Biological Activity Screening

Abstract

This technical guide provides a comprehensive framework for the systematic biological activity screening of the novel chemical entity, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide. The thiophene-2-carboxamide scaffold is a well-established pharmacophore present in numerous compounds exhibiting a wide range of therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1][2] This document outlines a tiered, multi-disciplinary screening cascade designed for researchers, scientists, and drug development professionals. The guide details robust, validated protocols for primary and secondary screening, preliminary ADMET profiling, and mechanistic deconvolution. Each experimental choice is rationalized to provide a self-validating system for hit identification and lead characterization.

Introduction and Rationale

The thiophene ring and its derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] The incorporation of a carboxamide linkage further enhances the potential for biological interactions. While extensive research exists on various substituted thiophene-2-carboxamides, the specific compound This compound remains a novel entity with uncharacterized biological potential. Its structural similarity to compounds with known anticancer and antimicrobial activities provides a strong rationale for a comprehensive screening campaign. For instance, a related compound, N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide, is documented in PubChem, indicating the feasibility of this chemical space for biological exploration.[3] This guide proposes a logical, resource-conscious screening funnel to systematically evaluate its therapeutic promise.

Synthesis of this compound

A plausible synthetic route for the title compound involves the amidation of 3-bromothiophene-2-carbonyl chloride with 4-methoxyaniline. The starting acid chloride can be prepared from commercially available 3-bromothiophene-2-carboxylic acid.

-

Step 1: Synthesis of 3-bromothiophene-2-carbonyl chloride. 3-bromothiophene-2-carboxylic acid is refluxed with an excess of thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) until the reaction is complete (monitored by TLC). The excess SOCl₂ and solvent are removed under reduced pressure to yield the crude acid chloride.

-

Step 2: Amidation. The crude 3-bromothiophene-2-carbonyl chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF). To this solution, an equimolar amount of 4-methoxyaniline and a slight excess of a non-nucleophilic base (e.g., triethylamine or pyridine) are added dropwise at 0°C. The reaction is stirred at room temperature until completion.

-

Step 3: Work-up and Purification. The reaction mixture is washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel or by recrystallization to afford the final compound, this compound.

Tier 1: Primary Biological Activity Screening

The initial screening phase is designed to be broad, cost-effective, and have a high throughput to identify potential "hits" in key therapeutic areas.

Anticancer Activity Screening

The primary anticancer screen will utilize a panel of human cancer cell lines representing different tumor types to assess the compound's cytotoxic or cytostatic effects.

Protocol 1: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Lines: A panel of at least three cancer cell lines (e.g., MCF-7 [breast], A549 [lung], and HCT116 [colon]) and one non-cancerous cell line (e.g., HEK293 or MCF-10A) for selectivity assessment.

-

Procedure:

-

Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare a stock solution of this compound in DMSO.

-

Treat the cells with serial dilutions of the compound (e.g., from 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

Antimicrobial Activity Screening

The initial antimicrobial screening will be performed using the Kirby-Bauer disk diffusion method to assess the compound's activity against a panel of clinically relevant bacteria.

Protocol 2: Kirby-Bauer Disk Diffusion Assay

-

Bacterial Strains: A panel including Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.

-

Procedure:

-

Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.

-

Evenly swab the inoculum onto the surface of Mueller-Hinton agar plates.

-

Impregnate sterile paper disks with a known concentration of the test compound (e.g., 10 µ g/disk ).

-

Place the disks on the agar surface. Include a solvent control (DMSO) and a positive control antibiotic disk (e.g., ampicillin).

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition around each disk.

-

-

Data Analysis: A zone of inhibition indicates susceptibility. The size of the zone is proportional to the compound's activity.

Anti-inflammatory Activity Screening

A simple and rapid in vitro assay based on the inhibition of protein denaturation will be used for the primary anti-inflammatory screen.

Protocol 3: Bovine Serum Albumin (BSA) Denaturation Assay

-

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to inhibit thermally-induced protein denaturation is a measure of its anti-inflammatory potential.

-

Procedure:

-

Prepare a reaction mixture containing 0.5 mL of 1% w/v BSA solution and 0.1 mL of the test compound at various concentrations (e.g., 10-1000 µg/mL).

-

Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

-

Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

After cooling, add 2.5 mL of phosphate-buffered saline (pH 6.3).

-

Measure the turbidity at 660 nm.

-

Use a known anti-inflammatory drug (e.g., diclofenac sodium) as a positive control.

-

-

Data Analysis: Calculate the percentage inhibition of protein denaturation.

Tier 2: Secondary Screening and Mechanistic Elucidation

Compounds that demonstrate significant activity in the primary screens ("hits") will be subjected to more detailed secondary assays to confirm their activity and elucidate their potential mechanism of action.

Anticancer "Hit" Validation and Mechanistic Assays

-

Workflow for Anticancer Hit Follow-up

Caption: Tier 2 workflow for anticancer hit validation.

Protocol 4: Apoptosis Determination by Annexin V-FITC/Propidium Iodide (PI) Staining

-

Procedure:

-

Treat cancer cells with the test compound at its IC₅₀ concentration for 24-48 hours.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry.

-

-

Data Interpretation:

-

Annexin V positive, PI negative: Early apoptosis

-

Annexin V positive, PI positive: Late apoptosis/necrosis

-

Annexin V negative, PI positive: Necrosis

-

Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining

-

Procedure:

-

Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle to identify cell cycle arrest.

Protocol 6: Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1

-

Principle: JC-1 is a cationic dye that accumulates in mitochondria. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

Procedure:

-

Culture cells in a 96-well plate and treat with the test compound.

-

Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.[6]

-

Wash the cells with assay buffer.

-

Measure the fluorescence intensity at both green (Ex/Em ~485/530 nm) and red (Ex/Em ~560/595 nm) wavelengths.

-

-

Data Analysis: A decrease in the red/green fluorescence intensity ratio indicates mitochondrial depolarization.[7]

Antimicrobial "Hit" Validation and Mechanistic Assays

-

Workflow for Antimicrobial Hit Follow-up

Caption: Tier 2 workflow for antimicrobial hit validation.

Protocol 7: Minimum Inhibitory Concentration (MIC) Determination

-

Procedure:

-

Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing Mueller-Hinton broth.

-

Inoculate each well with a standardized bacterial suspension.

-

Incubate at 37°C for 18-24 hours.

-

-

Data Analysis: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 8: Minimum Bactericidal Concentration (MBC) Determination

-

Procedure:

-

Following MIC determination, subculture aliquots from the wells showing no visible growth onto fresh agar plates.

-

Incubate the plates at 37°C for 24 hours.

-

-

Data Analysis: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.[8] The MBC/MIC ratio can distinguish between bactericidal (≤4) and bacteriostatic (>4) effects.[9]

Anti-inflammatory "Hit" Validation

Protocol 9: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)

-

Cell Model: Lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).

-

Procedure:

-

Data Analysis: Determine the dose-dependent inhibition of cytokine production.

Tier 3: Preliminary ADMET and Toxicity Profiling

Early assessment of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is crucial in drug discovery.

Table 1: Key In Vitro ADMET Assays

| Property | Assay | Experimental Outline |

| Solubility | Kinetic Solubility Assay | Measurement of the compound's solubility in a buffered aqueous solution after addition from a DMSO stock. |

| Permeability | Parallel Artificial Membrane Permeability Assay (PAMPA) | Assessment of passive diffusion across an artificial lipid membrane. |

| Metabolic Stability | Liver Microsomal Stability Assay | Incubation of the compound with liver microsomes and NADPH to determine the rate of metabolic turnover. |

| Toxicity | Cytotoxicity in a non-cancerous cell line (e.g., HepG2) | MTT assay to determine the compound's toxicity against a relevant cell line. |

| Drug-Drug Interaction Potential | P-glycoprotein (P-gp) Inhibition Assay | Evaluation of the compound's ability to inhibit the P-gp efflux pump using a fluorescent substrate.[13][14] |

Data Interpretation and Candidate Selection

The culmination of this screening cascade will provide a multi-parametric dataset for each "hit" compound. Promising candidates for further development will exhibit:

-

Potent and selective activity in the primary and secondary assays.

-

A well-defined mechanism of action.

-

Favorable preliminary ADMET and toxicity profiles.

Conclusion

This technical guide presents a strategic and comprehensive approach to the biological activity screening of the novel compound this compound. By employing a tiered screening cascade, researchers can efficiently and systematically evaluate its therapeutic potential, identify promising "hits," and generate a robust data package to support further lead optimization and preclinical development.

References

-

Elabscience. (n.d.). Mitochondrial Membrane Potential Assay Kit(with JC-1). Retrieved from [Link]

-

Evotec. (n.d.). P-glycoprotein Inhibition Service. Retrieved from [Link]

-

G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay. Retrieved from [Link]

-

Hryniewicz, A., & Szczepanik, M. (2009). Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects. Central European Journal of Immunology, 34(1), 44-48. Retrieved from [Link]

-

Pankey, G. A., & Sabath, L. D. (2004). Clinical relevance of bacteriostatic versus bactericidal mechanisms of action in the treatment of Gram-positive bacterial infections. Clinical infectious diseases, 38(6), 864-870. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromo-4-methoxyphenol. Retrieved from [Link]

-

PubChem. (n.d.). 3-Bromothiophene. Retrieved from [Link]

-

PubChem. (n.d.). N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide. Retrieved from [Link]

-

PubChem. (n.d.). N-[(3-bromo-4-methoxy-phenyl)thiocarbamoyl]thiophene-2-carboxamide. Retrieved from [Link]

-

UCL. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

Xiao, F., Wang, H., & Fu, C. (2020). Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative. RSC advances, 10(20), 12053-12059. Retrieved from [Link]

-

Yakan, H., Öz, A. D., & Er, M. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1548. Retrieved from [Link]

-

Zhang, Y., et al. (2019). Thiophene Derivatives as Anticancer Agents and Their Delivery to Tumor Cells Using Albumin Nanoparticles. International journal of molecular sciences, 20(1), 199. Retrieved from [Link]

Sources

- 1. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation | MDPI [mdpi.com]

- 3. N-(4-bromo-3-methylphenyl)thiophene-2-carboxamide | C12H10BrNOS | CID 743467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 5. vet.cornell.edu [vet.cornell.edu]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. resources.revvity.com [resources.revvity.com]

- 8. Bacteriostatic versus Bactericidal | Time of Care [timeofcare.com]

- 9. Bactericidal versus bacteriostatic antibacterials: clinical significance, differences and synergistic potential in clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Proinflammatory cytokines IL-6 and TNF-α and the development of inflammation in obese subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 13. P-glycoprotein Inhibition Service | Evotec [evotec.com]

- 14. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: An In-depth Technical Guide on Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of Thiophene Carboxamides in Drug Discovery

The thiophene carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its broad spectrum of pharmacological activities.[1][2][3] Derivatives of this core have demonstrated significant potential in oncology, infectious diseases, and inflammatory conditions.[1][3] The inherent physicochemical properties of the thiophene ring, including its aromaticity and ability to participate in various non-covalent interactions, make it an attractive moiety for designing novel therapeutic agents.[1][2] This guide focuses on the specific compound, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide, and explores its potential therapeutic targets by drawing on evidence from structurally related molecules. While direct studies on this exact compound are limited, the extensive research on analogous structures provides a strong foundation for hypothesizing its mechanisms of action and identifying promising avenues for investigation.

Potential Therapeutic Targets in Oncology

The most prominent area of investigation for thiophene carboxamide derivatives is in the field of oncology. Several key cancer-related targets have been identified for compounds bearing this scaffold.

Tubulin: A Key Player in Mitosis and a Target for Thiophene Carboxamides

Mechanism of Action: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape. Disruption of microtubule dynamics is a clinically validated strategy for cancer therapy.[4] Certain thiophene carboxamide derivatives have been shown to act as microtubule-destabilizing agents, binding to the colchicine site on β-tubulin.[1][4] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase of the cell cycle and subsequent induction of apoptosis.[4]

Supporting Evidence from Analogous Compounds: Studies on thiophene carboxamide derivatives designed as biomimetics of Combretastatin A-4 (CA-4), a potent tubulin inhibitor, have demonstrated significant anticancer activity.[1] These compounds exhibit a comparable interaction pattern to CA-4 and colchicine within the tubulin-colchicine binding pocket.[1] The thiophene ring, owing to its high aromaticity, plays a crucial role in these interactions.[1]

Experimental Workflow for Validating Tubulin Inhibition:

Caption: Workflow for validating tubulin as a therapeutic target.

Detailed Protocol: Tubulin Polymerization Assay

-

Reagents and Materials:

-

Tubulin protein (e.g., from bovine brain)

-

Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP (1 mM)

-

Test compound (this compound) and controls (e.g., colchicine, paclitaxel)

-

Spectrophotometer with temperature control

-

-

Procedure:

-

Prepare solutions of the test compound at various concentrations.

-

On ice, add tubulin to the polymerization buffer.

-

Add GTP to the tubulin solution.

-

Add the test compound or control to the tubulin-GTP mixture.

-

Transfer the mixture to a pre-warmed cuvette in the spectrophotometer set at 37°C.

-

Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.

-

Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

-

Receptor Tyrosine Kinases (RTKs): Targeting Aberrant Signaling in Cancer

Mechanism of Action: Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play crucial roles in regulating cell proliferation, survival, differentiation, and migration.[5] Dysregulation of RTK signaling is a common feature of many cancers.[5] Several thiophene carboxamide derivatives have been developed as inhibitors of specific RTKs, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Fibroblast Growth Factor Receptor 1 (FGFR1).[5][6][7][8] These inhibitors typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the activation of downstream signaling pathways such as the MAPK and PLCγ pathways.[5]

Supporting Evidence from Analogous Compounds:

-

VEGFR-2 Inhibition: Novel thiophene-3-carboxamide derivatives have been reported as potent VEGFR-2 inhibitors with anti-angiogenic properties.[6] These compounds have been shown to inhibit VEGFR-2 phosphorylation, block the cell cycle, induce apoptosis, and reduce the levels of phosphorylated ERK and MEK.[6]

-

FGFR1 Inhibition: A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, which share a similar carboxamide linkage, were designed as novel FGFR1 inhibitors.[5][7][8] These compounds inhibited the proliferation of non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification, arrested the cell cycle at the G2 phase, induced apoptosis, and inhibited the phosphorylation of FGFR1, PLCγ1, and ERK.[5][8]

Signaling Pathway of RTK Inhibition:

Caption: Proposed inhibition of RTK signaling pathways.

Experimental Workflow for Validating RTK Inhibition:

Caption: Workflow for validating RTK inhibition.

Potential Therapeutic Targets in Infectious Diseases

Thiophene carboxamide derivatives have also shown promise as antimicrobial agents, particularly against Mycobacterium tuberculosis.

Mycobacterial Membrane Protein Large 3 (MmpL3): A Target for Anti-Tubercular Agents

Mechanism of Action: MmpL3 is an essential transporter protein in Mycobacterium tuberculosis responsible for the export of mycolic acids, which are crucial components of the mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall synthesis, leading to bacterial death.

Supporting Evidence from Analogous Compounds: Arylcarboxamides, including quinolone-2-carboxamides and 4-arylthiazole-2-carboxamides, have been identified as potential MmpL3 inhibitors with significant activity against drug-sensitive, multidrug-resistant (MDR), and extensively drug-resistant (XDR) strains of M. tuberculosis.[9]

Signal Peptidase LepB: A Novel Anti-Tubercular Target

Mechanism of Action: LepB is a signal peptidase that plays a vital role in the secretion of proteins across the mycobacterial cell membrane. Inhibition of LepB disrupts protein translocation, leading to bacterial growth inhibition.

Supporting Evidence from Analogous Compounds: A series of 3-aminothieno[2,3-b]pyridine-2-carboxamides have shown activity against a recombinant strain of M. tuberculosis with reduced expression of LepB, suggesting that this enzyme may be a target for this class of compounds.[10]

Summary of Potential Therapeutic Targets and Supporting Data

| Potential Target | Therapeutic Area | Mechanism of Action | Supporting Evidence from Analogous Compounds | Key In Vitro Assays |

| Tubulin | Oncology | Inhibition of microtubule polymerization, leading to mitotic arrest and apoptosis. | Biomimetics of Combretastatin A-4 show potent anticancer activity.[1] | Tubulin Polymerization Assay, Cell Cycle Analysis, Immunofluorescence Microscopy |

| VEGFR-2 | Oncology | Inhibition of angiogenesis by blocking VEGF signaling. | Thiophene-3-carboxamide derivatives inhibit VEGFR-2 phosphorylation and downstream signaling.[6] | Kinase Inhibition Assay, Western Blot for p-VEGFR-2, Tube Formation Assay |

| FGFR1 | Oncology | Inhibition of cell proliferation and survival in FGFR1-amplified cancers. | Benzamide derivatives with a similar scaffold inhibit FGFR1 phosphorylation and induce apoptosis.[5][8] | Kinase Inhibition Assay, Western Blot for p-FGFR1, Cell Proliferation Assays |

| MmpL3 | Infectious Disease (Tuberculosis) | Disruption of mycobacterial cell wall synthesis. | Arylcarboxamides show potent activity against M. tuberculosis.[9] | Minimum Inhibitory Concentration (MIC) Assay against M. tuberculosis |

| LepB | Infectious Disease (Tuberculosis) | Inhibition of protein secretion in M. tuberculosis. | Thienopyridine carboxamides are active against a LepB-deficient strain of M. tuberculosis.[10] | MIC Assay against wild-type and LepB hypomorph strains of M. tuberculosis |

Conclusion and Future Directions

Based on the substantial body of evidence from structurally related compounds, this compound holds significant promise as a lead compound for the development of novel therapeutics. The primary potential therapeutic targets lie in the fields of oncology, specifically targeting tubulin and receptor tyrosine kinases, and infectious diseases, with a focus on novel anti-tubercular targets.

Future research should focus on the synthesis and in-depth biological evaluation of this compound. The experimental workflows and protocols outlined in this guide provide a clear roadmap for validating its activity against the hypothesized targets. Structure-activity relationship (SAR) studies will also be crucial for optimizing the potency and selectivity of this promising scaffold. The versatility of the thiophene carboxamide core suggests that with further investigation, this compound and its derivatives could lead to the development of next-generation therapies for a range of diseases.

References

-

Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Pharmaceuticals, 15(12), 1568. [Link]

-

Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 905-919. [Link]

-

Hearn, B. R., et al. (2021). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters, 12(7), 1146-1153. [Link]

-

Li, X., et al. (2024). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 148, 107358. [Link]

-

Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. [Link]

-

Biris, C. G., et al. (2023). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 28(14), 5393. [Link]

-

Ahmad, I., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(1), 37-64. [Link]

-

Zhang, Y., et al. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. PubMed. [Link]

-

Gunosewoyo, H., et al. (2020). Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents. RSC Medicinal Chemistry, 11(4), 433-445. [Link]

-

Andreu, J. M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1332-1349. [Link]

Sources

- 1. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of novel arylcarboxamide derivatives as anti-tubercular agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide: A Prospective Kinase Inhibitor for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Thiophene Carboxamides in Kinase Inhibition

The thiophene carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of pharmacological activities.[1] Thiophene and its derivatives are key components in numerous therapeutic agents due to their bioisosteric similarity to the phenyl ring, offering unique electronic and steric properties that can enhance biological activity and improve pharmacokinetic profiles.[2] Within the vast landscape of drug discovery, the inhibition of protein kinases has become a cornerstone of modern targeted therapy, particularly in oncology. Kinases are a large family of enzymes that play critical roles in regulating cellular processes, and their dysregulation is a hallmark of many diseases.

This technical guide focuses on 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , a specific derivative of the thiophene carboxamide class. While direct evidence of its activity as a kinase inhibitor is not yet prevalent in the public domain, its structural motifs are homologous to other thiophene carboxamides that have demonstrated potent inhibition of key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase (JNK).[1][3][4] This guide will, therefore, serve as a prospective analysis, providing a comprehensive overview of its synthesis, a proposed mechanism of action as a kinase inhibitor, and a detailed experimental framework for its biological evaluation.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀BrNO₂S |

| Molecular Weight | 312.18 g/mol |

| CAS Number | 88791-39-3 |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO and other organic solvents |

Synthesis of this compound

The synthesis of the title compound can be achieved through a straightforward amidation reaction between 3-bromothiophene-2-carbonyl chloride and 4-methoxyaniline. A general, reliable protocol is outlined below.

Experimental Protocol: Synthesis

Materials:

-

3-Bromothiophene-2-carboxylic acid

-

Thionyl chloride (SOCl₂)

-

4-Methoxyaniline

-

Triethylamine (TEA) or Pyridine

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Step-by-Step Procedure:

-

Acid Chloride Formation:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 3-bromothiophene-2-carboxylic acid (1.0 eq) in an excess of thionyl chloride (5-10 eq).

-

Add a catalytic amount of dimethylformamide (DMF).

-

Reflux the mixture for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 3-bromothiophene-2-carbonyl chloride, which can be used in the next step without further purification.

-

-

Amidation:

-

Dissolve 4-methoxyaniline (1.0 eq) and a base such as triethylamine or pyridine (1.2 eq) in an anhydrous solvent like DCM or THF in a separate flask.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the crude 3-bromothiophene-2-carbonyl chloride (1.0 eq) in the same anhydrous solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.

-

Separate the organic layer and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Proposed Mechanism of Action as a Kinase Inhibitor

Based on the structure-activity relationships of similar thiophene carboxamide derivatives, it is hypothesized that this compound acts as a Type I kinase inhibitor , competing with ATP for binding to the kinase active site. The thiophene ring likely serves as a scaffold, while the carboxamide linker and the N-phenyl moiety can form crucial hydrogen bonds and hydrophobic interactions within the ATP-binding pocket.

The bromine atom at the 3-position of the thiophene ring and the methoxy group on the phenyl ring can be further explored for structure-activity relationship (SAR) studies to optimize potency and selectivity.

Caption: Proposed competitive inhibition mechanism.

Prospective Biological Evaluation: A Roadmap to Validation

To validate the hypothesis that this compound is a kinase inhibitor, a systematic biological evaluation is necessary. This should encompass both biochemical and cell-based assays.

Biochemical Kinase Assays

The initial step is to screen the compound against a panel of kinases to identify potential targets. A broad screening panel, followed by more focused assays on identified "hits," is a standard approach.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

-

Assay Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, which measures the phosphorylation of a substrate peptide by the kinase.

-

Materials:

-

Recombinant human VEGFR-2 kinase

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-allophycocyanin (SA-APC)

-

Assay buffer

-

This compound (dissolved in DMSO)

-

Positive control inhibitor (e.g., Sorafenib)

-

-

Procedure:

-

Prepare serial dilutions of the test compound and the positive control in assay buffer.

-

In a 384-well plate, add the kinase, the substrate peptide, and the test compound or control.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a detection mixture containing the europium-labeled antibody and SA-APC.

-

Incubate for another 60 minutes to allow for antibody binding.

-

Read the plate on a TR-FRET-compatible reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Caption: Workflow for a typical in vitro kinase assay.

Cell-Based Assays

Following the identification of potent kinase inhibition in biochemical assays, the next crucial step is to assess the compound's activity in a cellular context. This will provide insights into its cell permeability, target engagement, and effects on downstream signaling pathways.

Experimental Protocol: Cellular Target Engagement Assay

A cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay can be employed to confirm that the compound binds to its intended kinase target within intact cells.[1]

Experimental Protocol: Cell Proliferation Assay

-

Cell Lines: Select cancer cell lines known to be dependent on the activity of the target kinase (e.g., HUVECs for VEGFR-2).

-

Procedure:

-

Seed cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the compound for 72 hours.

-

Assess cell viability using a reagent such as resazurin or CellTiter-Glo®.

-

Measure the signal (fluorescence or luminescence) and calculate the concentration at which the compound inhibits cell growth by 50% (GI₅₀).

-

Potential Signaling Pathway Interactions

Should this compound prove to be an inhibitor of kinases like VEGFR-2 or JNK, it would be expected to modulate their respective signaling pathways.

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[5][6] Inhibition of VEGFR-2 would block downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately leading to a reduction in endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

JNK Signaling Pathway

The JNK pathway is a component of the mitogen-activated protein kinase (MAPK) signaling cascade and is involved in cellular responses to stress, apoptosis, and inflammation.[4] Inhibition of JNK could have therapeutic benefits in various diseases, including cancer and neurodegenerative disorders.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, molecule within the pharmacologically significant class of thiophene carboxamides. Its structural similarity to known kinase inhibitors warrants a thorough investigation into its biological activities. The experimental roadmap outlined in this guide provides a clear and scientifically rigorous approach to validating its potential as a novel kinase inhibitor. Future research should focus on its synthesis, comprehensive kinase profiling, cellular activity, and ultimately, its preclinical evaluation in relevant disease models. The insights gained from such studies will be invaluable for the drug development community and could pave the way for a new class of targeted therapeutics.

References

-

Al-Ostoot, F. H., Al-Ghorbani, M., & El-Gazzar, A. R. (2021). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Molecules, 26(15), 4473. [Link]

-

Al-Suwaidan, I. A., Abdel-Aziz, H. A., & Al-Obaid, A. M. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 8963. [Link]

-

Bar, S., & Martin, M. I. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2021(4), M1296. [Link]

-

De, S. K., Barile, E., Chen, V., Stebbins, J. L., Machleidt, T., Carlson, C. B., ... & Pellecchia, M. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorganic & Medicinal Chemistry, 19(8), 2582–2588. [Link]

-

Gronowitz, S. (1959). New Syntheses of 3-Bromothiophene and 3,4-Dibromothiophene. Acta Chemica Scandinavica, 13, 1045–1046. [Link]

-

Haidle, A. M., K-A.., K., ... & Follows, B. (2014). Thiophene carboxamide inhibitors of JAK2 as potential treatments for myleoproliferative neoplasms. Bioorganic & Medicinal Chemistry Letters, 24(8), 1993-1998. [Link]

-

Li, Y., Wang, Y., ... & Zhang, Y. (2018). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 846-856. [Link]

-

Luceome Biotechnologies. (2022). Cell Based Kinase Assays. Retrieved from [Link]

-

Ma, W., Li, Y., ... & Zhang, Y. (2022). Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. European Journal of Medicinal Chemistry, 243, 114777. [Link]

-

Mohamed, M. S., Abdel-hameed, M. M., ... & El-Sayed, M. A. A. (2021). Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors. Archiv der Pharmazie, 354(11), 2100222. [Link]

-

Nemade, A. R., & Shirkhedkar, A. A. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Tuffaha, G. O., Hatmal, M. M., & Taha, M. O. (2020). Thiophene-Pyrazolourea Derivatives as Potent, Orally Bioavailable, and Isoform-Selective JNK3 Inhibitors. ACS Medicinal Chemistry Letters, 11(12), 2418–2424. [Link]

-

Vilar, S., Ferino, G., ... & Borges, F. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Pharmaceuticals, 15(11), 1338. [Link]

-

Wang, B., Wu, H., ... & Zhang, Y. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Zafar, H., Arshad, M., ... & Khan, I. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(18), 4381. [Link]

Sources

- 1. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 6. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Investigating the Anticancer Potential of 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide

Abstract

The thiophene-2-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant anticancer activity. This technical guide presents a comprehensive framework for the investigation of a novel derivative, 3-Bromo-N-(4-methoxyphenyl)thiophene-2-carboxamide , as a potential anticancer agent. While direct biological data for this specific compound is not yet publicly available, this document synthesizes the existing knowledge on analogous compounds to propose a robust research and development plan. We provide a plausible synthetic route, detailed protocols for in vitro evaluation, and a discussion of potential mechanisms of action, including tubulin polymerization inhibition, protein tyrosine phosphatase 1B (PTP1B) inhibition, and vascular endothelial growth factor receptor 2 (VEGFR-2) kinase inhibition. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new avenues in oncology research.

Introduction: The Promise of Thiophene-2-Carboxamides in Oncology

Thiophene-containing compounds are a well-established class of heterocyclic molecules with a broad spectrum of biological activities.[1][2] In the realm of oncology, the thiophene-2-carboxamide core has garnered considerable attention due to its structural resemblance to known anticancer agents and its synthetic tractability.[2][3] Derivatives of this scaffold have been reported to exhibit potent cytotoxic effects against various cancer cell lines, acting through diverse and clinically relevant mechanisms of action.[3][4][5]

The rationale for investigating This compound is rooted in the established structure-activity relationships (SAR) of this compound class. The presence of a halogen atom, such as bromine, on the thiophene ring can enhance biological activity.[5] Furthermore, the N-aryl substituent plays a crucial role in target engagement, and the 4-methoxyphenyl group is a common feature in many biologically active molecules. This strategic combination of a brominated thiophene core and a methoxy-substituted N-phenyl ring presents a compelling candidate for anticancer drug discovery.

This guide will outline a systematic approach to unlock the therapeutic potential of this novel compound, providing a roadmap from synthesis to comprehensive biological evaluation.

Synthesis and Characterization

A key advantage of the thiophene-2-carboxamide scaffold is its amenability to straightforward synthetic methodologies. The proposed synthesis of This compound involves a standard amide coupling reaction.

Proposed Synthetic Pathway

The synthesis will commence from the commercially available starting material, 3-bromothiophene-2-carboxylic acid. This will be coupled with 4-methoxyaniline in the presence of a suitable coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or a combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt), in an appropriate solvent like dichloromethane (DCM) or dimethylformamide (DMF).[6]

Caption: Proposed synthesis of this compound.

Experimental Protocol: Amide Coupling

-

To a solution of 3-bromothiophene-2-carboxylic acid (1.0 eq) in dry DCM, add EDC (1.2 eq) and HOBt (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-methoxyaniline (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired This compound .

Characterization

The structure and purity of the synthesized compound should be rigorously confirmed using a suite of analytical techniques, including:

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy: To confirm the chemical structure and connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

In Vitro Anticancer Evaluation: A Multi-pronged Approach

Given the diverse mechanisms of action reported for thiophene-2-carboxamide derivatives, a comprehensive in vitro evaluation is warranted. This should encompass an initial assessment of cytotoxicity, followed by detailed mechanistic studies.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The initial step in evaluating the anticancer potential is to determine the compound's ability to inhibit cell growth and viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[7][8]

Experimental Protocol: MTT Assay [7][8]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of This compound for 24, 48, and 72 hours.

-

MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Hypothetical IC₅₀ Values (µM) for this compound

| Cell Line | 24 hours | 48 hours | 72 hours |

| MCF-7 (Breast) | 15.2 | 8.5 | 4.1 |

| HepG2 (Liver) | 12.8 | 7.1 | 3.5 |

| A549 (Lung) | 20.5 | 11.3 | 6.2 |

Mechanistic Investigations

Based on the promising anticancer activity of related thiophene-2-carboxamides, we propose investigating the following key cellular mechanisms.

Caption: Proposed workflow for the in vitro evaluation of the target compound.

Several thiophene carboxamide derivatives have been identified as biomimetics of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[2][3] Inhibition of tubulin dynamics leads to cell cycle arrest and apoptosis.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [9]

-

Reaction Setup: In a 96-well plate, combine tubulin protein, GTP, and a fluorescence-based reporter in a polymerization buffer.

-

Compound Addition: Add varying concentrations of This compound or a known tubulin inhibitor (e.g., paclitaxel or colchicine) as a control.

-

Polymerization Induction: Initiate polymerization by incubating the plate at 37°C.

-

Fluorescence Monitoring: Measure the fluorescence intensity over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence of the test compound to the control to determine its inhibitory or stabilizing effect on tubulin dynamics.

PTP1B is a non-receptor protein tyrosine phosphatase that has been implicated in cancer progression, making it an attractive therapeutic target.[4]

Experimental Protocol: PTP1B Inhibition Assay [10][11][12]

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing PTP1B enzyme and a suitable buffer.

-

Inhibitor Incubation: Add different concentrations of This compound and incubate for a predefined period.

-

Substrate Addition: Initiate the enzymatic reaction by adding a chromogenic substrate, such as p-nitrophenyl phosphate (pNPP).

-

Absorbance Reading: Monitor the formation of the product, p-nitrophenol, by measuring the absorbance at 405 nm over time.

-

IC₅₀ Determination: Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value of the compound.

VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5] Inhibition of VEGFR-2 is a clinically validated anticancer strategy.

Experimental Protocol: VEGFR-2 Kinase Assay [13][14]

-

Kinase Reaction: Set up a kinase reaction in a 96-well plate containing recombinant VEGFR-2 enzyme, a specific substrate peptide, and ATP in a kinase buffer.

-

Compound Treatment: Add varying concentrations of This compound to the wells.

-

Reaction Incubation: Incubate the plate at 30°C to allow the kinase reaction to proceed.

-

Detection: Use a luminescence-based assay kit (e.g., Kinase-Glo®) to measure the amount of ATP remaining in the well. A decrease in luminescence indicates kinase activity.

-

Data Analysis: Determine the percentage of VEGFR-2 inhibition and calculate the IC₅₀ value.

Caption: Hypothesized mechanisms of action and cellular consequences.

A hallmark of many effective anticancer drugs is their ability to induce programmed cell death, or apoptosis. Activation of effector caspases, such as caspase-3 and -7, is a key event in the apoptotic cascade.

Experimental Protocol: Caspase-3/7 Activity Assay [15][16][17]

-

Cell Treatment: Treat cancer cells with This compound at its IC₅₀ concentration for various time points.

-

Lysis and Substrate Addition: Lyse the cells and add a fluorogenic caspase-3/7 substrate (e.g., a DEVD-peptide conjugated to a fluorescent reporter).

-

Fluorescence Measurement: Incubate the reaction and measure the fluorescence intensity. Cleavage of the substrate by active caspases results in a fluorescent signal.

-

Data Analysis: Quantify the fold-increase in caspase-3/7 activity compared to untreated cells.

To determine if the cytotoxic effects of the compound are associated with cell cycle arrest, flow cytometry analysis can be performed.[18][19]

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry [19]

-

Cell Treatment and Harvesting: Treat cells with the test compound for 24 hours, then harvest and wash the cells.

-

Fixation: Fix the cells in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye, such as propidium iodide (PI), in the presence of RNase to eliminate RNA staining.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Generate a DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Future Directions and In Vivo Studies

Should This compound demonstrate promising in vitro activity and a well-defined mechanism of action, the next logical step would be to progress to in vivo studies. This would typically involve:

-

Pharmacokinetic profiling: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Xenograft models: To evaluate the antitumor efficacy of the compound in animal models bearing human cancer cell lines.

-

Toxicity studies: To determine the safety profile of the compound in vivo.

Conclusion